molecular formula C21H19F2N3O B2645301 (6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1326930-06-6

(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2645301
M. Wt: 367.4
InChI Key: WBXFMSSBWJQLJO-UHFFFAOYSA-N
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Description

The compound “(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound that falls under the category of fluoroquinolones . Fluoroquinolones are a type of antibacterial drugs that have been used in the world pharmaceutical market for several decades .


Molecular Structure Analysis

The molecular structure of fluoroquinolones involves a quinolone skeleton with fluorine atoms incorporated at C-6 and other positions of the benzene ring . This structural modification has resulted in a remarkable improvement of antimicrobial properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of fluoroquinolones include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Scientific Research Applications

Spectroscopic Properties

  • The spectroscopic properties of related quinolin-3-yl compounds have been studied to understand their electronic absorption, excitation, and fluorescence properties in different solvents. These studies help in determining the effects of structure and environment on their spectroscopic behavior, which is crucial for developing applications in fluorescent probes and materials science (I. A. Z. Al-Ansari, 2016).

Antimicrobial and Anticancer Activity

  • Certain derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, including action against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This highlights the compound's potential in contributing to the development of new antibacterial agents (C. Hong et al., 1997).
  • Some analogues have shown significant antiproliferative activity against human cancer cell lines, suggesting their potential as antitumor agents. This includes their ability to inhibit tubulin polymerization, which is a promising mechanism for cancer therapy (P. S. Srikanth et al., 2016).

Pharmacokinetic and Molecular Interactions

  • The structure-activity relationships of quinolone antibacterial agents, including compounds with similar structures, have been extensively studied. These investigations help in understanding how modifications in the molecular structure affect the antibacterial efficacy and side-effect profile, providing insights into the design of safer and more effective drugs (J. Domagala, 1994).

Drug Development and Synthesis

  • Studies on the synthesis of novel fluoroquinolone antibacterial agents containing pyrrolidine derivatives demonstrate the compound's role in the development of new antibacterial drugs with potent activity against a broad spectrum of Gram-negative and Gram-positive organisms (C. Hong et al., 1997).

Future Directions

Fluoroquinolones, including this compound, continue to be an area of interest in pharmaceutical research due to their high level of antibacterial activity and wide spectrum which surpass many antibiotics . Future research may focus on further structural modifications to enhance their properties and effectiveness.

properties

IUPAC Name

[6-fluoro-4-[(4-fluorophenyl)methylamino]quinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O/c22-15-5-3-14(4-6-15)12-25-20-17-11-16(23)7-8-19(17)24-13-18(20)21(27)26-9-1-2-10-26/h3-8,11,13H,1-2,9-10,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXFMSSBWJQLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

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